4-Bromo-N-isopropylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQEWSDJNVKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682480 | |
| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-03-6 | |
| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo N Isopropylpyridin 2 Amine and Analogues
Regioselective Bromination of N-isopropylpyridin-2-amine Precursors
The synthesis of 4-Bromo-N-isopropylpyridin-2-amine can be envisioned via the direct bromination of N-isopropylpyridin-2-amine. The powerful activating and ortho-, para-directing nature of the amino group heavily influences the regiochemical outcome of the electrophilic substitution.
Direct Electrophilic Bromination Strategies
Electrophilic aromatic substitution is a primary method for preparing aryl bromides. nih.gov For aminopyridines, the amino group strongly activates the ring towards electrophiles. The kinetics of the bromination of 5-substituted 2-aminopyridines indicate that the heterocyclic compounds react in their free base form. rsc.org The general mechanism involves the attack of the electrophile on the electron-rich pyridine (B92270) ring, forming a positively charged arenium intermediate, which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity, yielding the substituted product. libretexts.org In the case of 2-aminopyridines, bromination typically occurs at the 3- and/or 5-positions. orgsyn.org
Catalyst Systems for Bromination (e.g., N-bromosuccinimide, CuBr₂)
A variety of brominating agents and catalyst systems are available for the regioselective bromination of activated pyridines.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the mild and regioselective halogenation of activated pyridines, including those with amino substituents. researchgate.netthieme-connect.deorganic-chemistry.org It often allows for the selective formation of monobrominated derivatives in high yields. researchgate.netthieme-connect.de The reactivity of substrates with NBS follows the order: amino > hydroxy > methoxy. researchgate.netthieme-connect.de For 2-aminopyridine (B139424), bromination with NBS in acetonitrile (B52724) has been shown to be an effective method. heteroletters.org
Bromine (Br₂): Molecular bromine is a classic brominating agent. For example, the reaction of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine, although the formation of 2-amino-3,5-dibromopyridine (B40352) can be a competing process. orgsyn.org
Other Brominating Agents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also effective for the bromination of pyridine derivatives. google.com
Copper(II) Bromide (CuBr₂): Copper(II) bromide can be used in bromination reactions, often in the synthesis of copper(II) halide complexes with pyridine-based ligands. up.ac.zaresearchgate.nettaylorandfrancis.com It can also be involved in catalytic processes, such as the copper-catalyzed synthesis of 1-bromoindolizines from pyridines, where a dehydrogenative bromination step is proposed. thieme-connect.com
| Brominating Agent/System | Substrate Example | Key Features | Citation |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Amino-, hydroxy-, methoxypyridines | Mild, regioselective, often provides high yields of monobrominated products. | researchgate.netthieme-connect.de |
| Bromine (Br₂) in Acetic Acid | 2-Aminopyridine | Effective but can lead to mixtures of mono- and di-brominated products. | orgsyn.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyridine derivatives | An alternative to NBS and Br₂. | google.com |
| Copper(II) Bromide (CuBr₂) | Pyridine derivatives | Used in complex formation and some catalytic brominations. | up.ac.zathieme-connect.com |
Influence of Reaction Conditions on Regioselectivity
The outcome of electrophilic bromination is highly dependent on the reaction conditions.
The regioselectivity is influenced by the nature and position of the substituent on the pyridine ring. researchgate.netthieme-connect.de For 2-substituted pyridines, a high degree of regioselectivity is often observed. researchgate.netthieme-connect.de The choice of solvent is also critical; studies on the bromination of activated pyridines with NBS have been conducted in various solvents to optimize selectivity. researchgate.net Temperature can also be used to control the reaction. For instance, in the bromination of 2-aminopyridine with Br₂ in acetic acid, the temperature is initially kept low and then allowed to rise to manage the crystallization of the product's hydrobromide salt. orgsyn.org The stoichiometry of the brominating agent is crucial for controlling the degree of bromination (mono- versus di-substitution). researchgate.netthieme-connect.degoogle.com
Amination Routes to Incorporate the N-isopropylamino Moiety
An alternative synthetic strategy involves introducing the N-isopropylamino group onto a pyridine ring that already contains the bromine atom at the 4-position. This is typically achieved by starting with a dihalogenated pyridine, such as 2,4-dibromopyridine (B189624).
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a viable pathway for the amination of halopyridines. The inherent electronic properties of the pyridine ring make positions 2 and 4 particularly susceptible to nucleophilic attack.
The reaction of a dihalopyridine, like 2,4-dibromopyridine, with an amine can proceed with regioselectivity. Research has shown that reactions between 2,6-dibromopyridine (B144722) and various amines selectively yield the corresponding 6-bromopyridin-2-amines in very high yields. researchgate.net A similar outcome could be anticipated for 2,4-dibromopyridine, where the 2-position might be more reactive towards nucleophilic attack by isopropylamine (B41738). Furthermore, base-catalyzed isomerization of bromopyridines can occur, where a 3-bromopyridine (B30812) isomerizes to a 4-bromopyridine (B75155) via a pyridyne intermediate, which is then trapped by a nucleophile. nih.govrsc.org This highlights the complex reactivity patterns that can be exploited to achieve selective substitution. The amination of 2-fluoropyridine (B1216828) derivatives with acetamidine (B91507) hydrochloride promoted by sodium hydroxide (B78521) has also been reported as a method to form 2-aminopyridines. heteroletters.org
Cross-Coupling Amination Reactions (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. numberanalytics.com This palladium-catalyzed cross-coupling reaction is exceptionally general for reacting aryl halides with amines. researchgate.net
This method is well-suited for the synthesis of N-alkyl aminopyridines. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to secondary and tertiary aminopyridines. nih.gov The reaction typically involves a palladium precatalyst (e.g., Pd(OAc)₂), a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos), and a strong base like sodium tert-butoxide. numberanalytics.comresearchgate.net This methodology could be applied to the selective mono-amination of 2,4-dibromopyridine with isopropylamine to furnish the desired this compound. The choice of ligand and reaction conditions is critical for controlling the regioselectivity in reactions with dihalogenated substrates. researchgate.net
| Method | Starting Material Example | Reagents/Catalyst System | Key Features | Citation |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dihalopyridine | Isopropylamine, Base | Relies on the intrinsic reactivity of the 2- and 4-positions of the pyridine ring. | researchgate.netacs.org |
| Buchwald-Hartwig Amination | 2,4-Dibromopyridine | Isopropylamine, Pd catalyst, Phosphine ligand, Base | Versatile and highly efficient method for C-N bond formation. | numberanalytics.comresearchgate.netnih.gov |
Stepwise Synthetic Pathways from Simpler Pyridine Intermediates
The construction of molecules like this compound typically relies on the sequential introduction of functional groups onto a pyridine ring. These strategies are designed to control regioselectivity and achieve the desired substitution pattern.
The synthesis of substituted pyridines often begins with a readily available pyridine derivative. For instance, the synthesis of 2-amino-4-bromopyridine (B18318) can be achieved from 2-amino-4-methylpyridine. This process involves the protection of the amino group, followed by oxidation of the methyl group to a carboxylic acid. Subsequent rearrangement and bromination steps lead to the desired product. google.com A patent describes a method starting from 4-bromopyridine hydrochloride, which undergoes esterification, amination, and a Hoffmann degradation to yield 2-amino-4-bromopyridine. google.com
Another common precursor is pyridine N-oxide, which can be activated to facilitate nucleophilic substitution at the 2-position. nih.govresearchgate.net The reaction of pyridine N-oxides with isocyanides can produce 2-aminopyridines. nih.gov Similarly, 2,6-dibromo-4-nitropyridine (B61615) can serve as a starting point for the synthesis of various tri-substituted aminopyridines through regioselective amination reactions. researchgate.net
The introduction of the N-isopropyl group can be accomplished through N-alkylation of a 2-aminopyridine intermediate. acs.orgnih.govacs.org This can be achieved using various alkylating agents and catalysts. For example, the N-alkylation of 2-aminopyridine with secondary alcohols can be catalyzed by manganese pincer complexes. nih.gov Metal-free approaches using BF3·OEt2 as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones have also been reported. acs.org
The bromination of the pyridine ring is a key step. This can be achieved using brominating agents on a pre-functionalized pyridine ring. The precise conditions for bromination are crucial to control the position of the bromine atom. smolecule.com
A plausible synthetic route to this compound could therefore involve:
Starting Material: A suitable pyridine derivative such as 2-aminopyridine.
Bromination: Introduction of a bromine atom at the 4-position.
N-Alkylation: Introduction of the isopropyl group onto the amino group at the 2-position.
Optimizing reaction conditions is critical for achieving high yields and purity of the final product. For instance, in the Sandmeyer reaction to produce 4-Bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine, strictly controlling the temperature at -10°C significantly increased the yield from 72% to 95%. guidechem.com
In the synthesis of 2-aminopyridines from pyridine N-oxides, the choice of activating agent and reaction conditions is crucial. While methods using Ts2O and tert-butylamine (B42293) can be effective, they can also lead to side reactions. researchgate.net The use of phosphonium (B103445) salts like PyBroP can sometimes minimize side-product formation. researchgate.net Microwave-assisted synthesis has also been shown to accelerate transformations and can be a valuable tool for optimization. beilstein-journals.org
For N-alkylation reactions, the choice of catalyst and base is important. In the N-alkylation of anilines with benzyl (B1604629) alcohol catalyzed by manganese complexes, the use of t-BuOK as a base was essential for product formation. nih.gov The optimization of Friedel-Crafts acylation of imidazo[1,2-a]pyridine (B132010) derivatives involved screening various Lewis acids and reaction conditions to achieve high conversion and purity. nih.gov
The following table summarizes some optimized reaction conditions for key synthetic steps relevant to the synthesis of substituted pyridines:
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Sandmeyer Reaction | 2-methoxy-4-aminopyridine | 48% HBr, NaNO2, -10°C | 4-Bromo-2-methoxypyridine | 95% | guidechem.com |
| N-Alkylation | Aniline, Benzyl alcohol | Mn pincer complex, t-BuOK, Toluene, 80°C | N-benzylaniline | 78% | nih.gov |
| Acetylation | Imidazo[1,2-a]pyridine | Acetic anhydride, AlCl3 (cat.), 160°C | Acetylated imidazo[1,2-a]pyridine | 99% | nih.gov |
| Amination | Pyridine N-oxide | Ts2O, t-BuNH2, then TFA | 2-Aminopyridine | High | researchgate.net |
Scalability and Green Chemistry Considerations in Synthesis
As the demand for complex molecules like this compound grows, so does the need for scalable and environmentally friendly synthetic methods.
Flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netmdpi.com The use of continuous flow reactors allows for better control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. beilstein-journals.orgresearchgate.net
For example, the Bohlmann–Rahtz pyridine synthesis has been successfully transferred to a continuous flow microwave reactor, enabling a one-step process without the need to isolate intermediates. beilstein-journals.org This approach has been shown to be high-yielding and readily scalable. beilstein-journals.org Similarly, a simplified bench-top continuous flow setup has been used for the α-methylation of substituted pyridines, offering a greener and more efficient alternative to batch methods. researchgate.netmdpi.com Flow microreactor systems have also been developed for the synthesis of disubstituted pyridines via Br/Li exchange, avoiding the need for cryogenic conditions often required in batch processes. researchgate.net The scalability of these flow processes makes them attractive for the industrial production of pyridine derivatives. researchgate.netsemanticscholar.org
Green chemistry principles aim to reduce the environmental impact of chemical processes. ethernet.edu.et Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy (AE), E-factor (Environmental factor), and EcoScale. researchgate.netrsc.orgnih.gov
Atom Economy (AE): Measures the proportion of reactant atoms that are incorporated into the final product. nih.gov
E-factor: Calculates the ratio of the mass of waste produced to the mass of the product. researchgate.net
EcoScale: A semi-quantitative tool that evaluates the environmental impact of a chemical reaction based on parameters like yield, cost, safety, and ease of workup. researchgate.netrsc.org
Studies have shown that applying these metrics can guide the development of more sustainable synthetic methods. For instance, a comparison of conventional and microwave-assisted bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines using green chemistry metrics revealed the advantages of the microwave-assisted approach. researchgate.net Similarly, a visible light-mediated synthesis of substituted imidazo[1,2-α]pyridines was evaluated using the E-factor and Eco-Scale, demonstrating it to be an acceptable green process. rsc.org The development of a metal-free, aqueous synthesis of imidazo[1,2-a]pyridines showed significant improvements in green metrics compared to existing routes. rsc.org
The following table provides an example of how green chemistry metrics can be applied:
| Metric | Description | Goal |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-factor | Total weight of waste (kg) / Weight of product (kg) | Minimize |
| EcoScale | A score out of 100, with penalties for hazards, high temperatures, etc. | Maximize |
By considering these metrics, chemists can design synthetic pathways for compounds like this compound that are not only efficient and high-yielding but also environmentally responsible.
Chemical Reactivity and Transformation of 4 Bromo N Isopropylpyridin 2 Amine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures from aryl halides. For 4-Bromo-N-isopropylpyridin-2-amine, the C(sp²)–Br bond is a prime site for such transformations, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org In the context of this compound, this reaction facilitates the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov
The reaction involves an oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of a 4-bromopyridine (B75155) derivative.
Research on analogous 5-bromo-2-methylpyridin-3-amine (B1289001) has shown that these couplings proceed efficiently with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov The amino group at the C2-position can influence the reaction, potentially by coordinating to the palladium center, but the use of appropriate ligands mitigates these effects. nih.gov
Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Electrophile | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 4-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 91 |
| 2-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₂CO₃ | DME | 80 | 92 |
Beyond the Suzuki coupling, the bromine atom on this compound is amenable to other palladium-catalyzed transformations.
Negishi Coupling: This reaction pairs the aryl bromide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and is effective for coupling with alkyl, aryl, and vinyl zinc halides. researchgate.netnih.gov The use of catalysts like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands such as X-Phos or CPhos often provides high yields, even with challenging heterocyclic substrates. researchgate.netnih.gov
Stille Reaction: The Stille reaction utilizes an organotin (stannane) reagent as the coupling partner. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org While effective for coupling bromopyridines, the toxicity of tin compounds is a significant drawback. nih.gov The mechanism involves the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org Additives like CuI can significantly accelerate the reaction rate. harvard.edu
Sonogashira Coupling: This method creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgresearchgate.net Sonogashira couplings on bromopyridine derivatives have been shown to proceed efficiently at room temperature, providing access to a wide range of alkynyl-substituted pyridines. soton.ac.uk
Figure 2. General schemes for Negishi, Stille, and Sonogashira reactions on a 4-bromopyridine scaffold.
The success of palladium-catalyzed cross-coupling reactions involving aminopyridines heavily relies on the choice of ligand. The amino group, being a potential Lewis base, can coordinate to the palladium center, leading to catalyst deactivation. nih.gov Modern catalyst systems employ bulky, electron-rich phosphine ligands to overcome this challenge.
Biaryl phosphine ligands such as RuPhos, SPhos, XPhos, and BrettPhos have proven to be exceptionally effective for the amination and coupling of halo-2-aminopyridines. nih.gov These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and allow the reactions to proceed at lower catalyst loadings and temperatures. For instance, in the C,N-cross coupling of 3-bromo-2-aminopyridine with secondary amines, RuPhos was identified as an outstanding ligand, affording the product in high yield. nih.gov The use of pre-formed palladium-ligand complexes, known as precatalysts, can also enhance catalytic activity and stability. nih.govacs.org
Interactive Table: Common Ligands for Cross-Coupling of Aminopyridines
| Ligand Name | Structure | Key Features | Typical Applications |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Bulky, electron-rich | C-N and C-C couplings of heteroaryl chlorides/bromides |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky, promotes reductive elimination | Suzuki and Negishi couplings of challenging substrates |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Electron-rich, effective for heteroaryl couplings | Suzuki couplings of heteroaryl chlorides |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Extremely bulky and electron-donating | C-N couplings with primary amines |
Nucleophilic Substitution Reactions at the Bromine Position
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes halopyridines, particularly those with a halogen at the 2- or 4-position, susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.com this compound is therefore an excellent substrate for SNAr reactions, where the bromide ion is displaced by a variety of nucleophiles.
The bromine at the C4-position can be readily displaced by a range of heteroatom nucleophiles under relatively mild conditions, often facilitated by a base and sometimes by heat or microwave irradiation. tandfonline.com
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace the bromide to form ethers and pyridinols, respectively. For example, the reaction of halopyridines with sodium ethoxide in ethanol (B145695) is an effective method for producing ethoxy-pyridines. tandfonline.com
Sulfur Nucleophiles: Thiolates (RS⁻) are potent nucleophiles and react readily with 4-bromopyridines to yield the corresponding thioethers. These reactions are often fast and high-yielding. researchgate.net
Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) are common nucleophiles for SNAr reactions on halopyridines, leading to the formation of more complex aminopyridine derivatives. chemistryguru.com.sg The reaction typically requires heating or the use of a base to deprotonate the amine after the initial attack, regenerating its nucleophilicity. youtube.com Even neutral ammonia (B1221849) can act as a nucleophile. libretexts.org
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 mechanisms. masterorganicchemistry.com
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C4-carbon, which bears the bromine atom. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. stackexchange.com The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized through resonance. Crucially, for attack at the 4-position, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen atom. stackexchange.com This provides significant stabilization that is not possible for attack at the 3- or 5-positions, explaining the high reactivity of the 4-position towards nucleophiles. researchgate.net
Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the bromide ion, which is a good leaving group. This results in the net substitution of the bromine atom by the nucleophile. youtube.com
Figure 3. The addition-elimination mechanism for SNAr on a 4-bromopyridine derivative, showing the resonance-stabilized Meisenheimer complex.
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. Although bromine is a better leaving group than chlorine or fluorine, the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the attack. acs.org Nonetheless, the C-Br bond is sufficiently polarized and bromide is an excellent leaving group, making 4-bromopyridines highly effective substrates for SNAr reactions. youtube.com
Reactions Involving the Pyridine Nitrogen and Amino Group
The reactivity of this compound is significantly influenced by the presence of two key nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic N-isopropylamino group. These sites are central to a variety of chemical transformations, including oxidation-reduction processes, derivatization reactions, and coordination with metal ions.
N-Oxidation and Reduction Processes
The pyridine nitrogen of this compound, like other tertiary amines, is susceptible to oxidation, typically by peracids such as peracetic acid, to form the corresponding pyridine N-oxide. uoanbar.edu.iq This transformation has a profound effect on the electronic properties and reactivity of the pyridine ring.
The formation of the N-oxide introduces a positive charge on the ring nitrogen and a negative charge on the oxygen, which alters the ring's reactivity towards both electrophilic and nucleophilic reagents. uoanbar.edu.iq Pyridine N-oxides are generally more reactive than the parent pyridines. uoanbar.edu.iq The resulting N-oxide can subsequently be reduced to regenerate the parent pyridine structure. For instance, in reactions involving pyridine N-oxides, reduction of the N-oxide can sometimes be observed as a side reaction. nih.gov This susceptibility to both oxidation and reduction provides a pathway to functionalize the pyridine ring in ways that are not possible with the parent amine.
| Reaction Type | Reagent Example | Product | Effect on Pyridine Ring |
| N-Oxidation | Peracetic Acid (CH₃COOOH) | Pyridine N-oxide | Increased reactivity to nucleophiles and electrophiles |
| N-Oxide Reduction | PCl₃ | Parent Pyridine | Removal of oxygen, restoration of original reactivity |
Derivatization of the N-isopropylamino Functionality
The secondary amino group (N-isopropylamino) in this compound is a key site for derivatization. As with other aliphatic and aromatic secondary amines, it can undergo nucleophilic substitution reactions with various electrophiles. ncert.nic.in A prominent example is acylation, where the hydrogen atom of the >N-H group is replaced by an acyl group (R-C=O). ncert.nic.in
This reaction is typically carried out using acid chlorides, anhydrides, or esters in the presence of a base stronger than the amine itself, such as pyridine. ncert.nic.in The base serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Another common derivatization is the reaction with benzoyl chloride. ncert.nic.in Such derivatizations are crucial for modifying the compound's properties and for building more complex molecular structures. The synthesis of various 2-aminopyridine (B139424) derivatives often relies on the reactivity of this amino group. nih.gov
| Derivatization Reaction | Reagent | Functional Group Introduced | Product Class |
| Acylation | Acid Chloride (RCOCl) | Acyl (R-C=O) | Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Acyl (R-C=O) | Amide |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzoyl (C₆H₅-C=O) | Benzamide |
Coordination Chemistry Potential of the Pyridine Nitrogen
The lone pair of electrons on the sp²-hybridized pyridine nitrogen atom allows this compound to act as a ligand in coordination chemistry. stackexchange.commdpi.com Aminopyridines are known to form stable complexes with a variety of transition metals, acting as neutral, N-donor ligands. nih.govnih.gov
The coordination typically occurs through the pyridine nitrogen, resulting in a monodentate (η¹) coordination mode. mdpi.com This type of coordination is particularly observed when the metal is reluctant to accept more electrons. mdpi.com While less common for this specific ligand, other aminopyridines can also exhibit chelating or bridging coordination modes. mdpi.com The formation of these coordination compounds is a fundamental aspect of the chemistry of pyridine derivatives, enabling applications in catalysis and materials science. nih.govnih.gov The electron-donating capacity of the aminopyridine ligand is significant, influencing the properties of the resulting metal complex. researchgate.net
Influence of the Isopropyl Substituent on Reactivity and Selectivity
The isopropyl group attached to the exocyclic nitrogen atom is not merely a passive component of the molecule. It actively influences the chemical behavior of this compound through a combination of steric and electronic effects.
Steric Hindrance Effects
The isopropyl group is bulkier than a methyl or ethyl group, and this size imposes significant steric hindrance around the N-isopropylamino group and the adjacent C3 position of the pyridine ring. Steric hindrance can impede the approach of reagents to a reactive site. acs.orgbyjus.com In the context of this compound, this steric bulk can:
Hinder reactions at the amino nitrogen: The approach of bulky electrophiles to the nitrogen atom may be slowed or prevented.
Influence regioselectivity: Steric hindrance can block reactions at the adjacent C3 position of the pyridine ring, potentially favoring reactions at less crowded positions. For example, in other systems, bulky groups have been shown to prevent reactions that would otherwise occur at a nearby position. nih.gov This effect can be a critical factor in controlling the outcome of substitution reactions on the pyridine ring.
Electronic Contributions to Ring Activation/Deactivation
However, the N-isopropylamino group at the C2 position acts as an electron-donating group, counteracting the deactivating effect of the ring nitrogen. This is achieved by donating its lone pair of electrons into the π-system of the ring. This donation increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions relative to the amino group. The isopropyl group itself contributes a modest, electron-donating inductive effect (+I effect). byjus.com
This interplay results in a complex pattern of reactivity:
The ring is activated towards electrophilic substitution compared to unsubstituted pyridine, but the substitution pattern is directed by the amino group.
The inherent reactivity of the pyridine ring towards nucleophiles at the C2 and C4 positions is modified. uoanbar.edu.iqnih.gov The electron-donating nature of the amino group at C2 would decrease the propensity for nucleophilic attack at that position.
| Substituent | Position | Electronic Effect | Influence on Ring |
| Pyridine Nitrogen | 1 | Inductive (-I) & Resonance (-M) | Deactivating (Electrophilic Attack) |
| N-isopropylamino | 2 | Resonance (+M) & Inductive (+I) | Activating (Electrophilic Attack) |
| Bromo | 4 | Inductive (-I) & Resonance (+M) | Deactivating (Electrophilic Attack) |
| Isopropyl | exocyclic | Inductive (+I) | Weakly Activating |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Discrimination and Purity Assessment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the molecular framework, identify functional groups, and assess sample purity.
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint for the compound. researchgate.net Analysis of one-dimensional NMR spectra is the first step in structural verification.
¹H NMR Spectroscopy The ¹H NMR spectrum for 4-Bromo-N-isopropylpyridin-2-amine is predicted to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The aliphatic region would contain signals corresponding to the N-isopropyl group, specifically a septet for the methine proton and a doublet for the two equivalent methyl groups. hw.ac.ukdocbrown.info The amine (N-H) proton typically appears as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). organicchemistrydata.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-6 (Pyridine) | ~8.0-8.2 | d (doublet) | Downfield due to proximity to electronegative ring nitrogen. |
| H-5 (Pyridine) | ~6.7-6.9 | dd (doublet of doublets) | Couples to H-3 and H-6. |
| H-3 (Pyridine) | ~6.5-6.7 | d (doublet) | Positioned between two substituents. |
| N-H (Amine) | ~4.5-5.5 | br s (broad singlet) | Shift is solvent-dependent; broad due to exchange. organicchemistrydata.org |
| CH (Isopropyl) | ~3.8-4.2 | sept (septet) | Couples to the six methyl protons. |
| CH₃ (Isopropyl) | ~1.2-1.4 | d (doublet) | Two equivalent methyl groups coupled to the methine proton. |
¹³C NMR Spectroscopy In the ¹³C NMR spectrum, each of the eight carbon atoms in this compound is expected to be chemically non-equivalent, thus producing eight distinct signals. The chemical shifts are spread over a wide range, which helps in avoiding signal overlap. libretexts.org Carbons in the aromatic pyridine ring appear in the downfield region (100-160 ppm), while the aliphatic carbons of the isopropyl group appear in the upfield region (20-50 ppm). oregonstate.edu The carbon atom attached to the bromine (C-4) and the one attached to the amino group (C-2) are particularly diagnostic. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |
|---|---|---|
| C-2 | ~158-162 | Attached to the amino group, most downfield aromatic carbon. |
| C-6 | ~148-152 | Aromatic carbon alpha to ring nitrogen. |
| C-4 | ~130-135 | Aromatic carbon attached to bromine. |
| C-5 | ~110-115 | Aromatic carbon. |
| C-3 | ~105-110 | Aromatic carbon. |
| CH (Isopropyl) | ~45-50 | Aliphatic methine carbon. |
| CH₃ (Isopropyl) | ~22-25 | Equivalent aliphatic methyl carbons. |
¹⁵N NMR Spectroscopy ¹⁵N NMR spectroscopy, while less common due to lower natural abundance and sensitivity, provides direct information about the nitrogen atoms. researchgate.net Two signals are expected for this compound: one for the sp²-hybridized nitrogen within the pyridine ring and another for the exocyclic sp²-hybridized amino nitrogen. These two environments result in significantly different chemical shifts, which can be useful for studying protonation and tautomeric equilibria. researchgate.net
Table 3: Predicted ¹⁵N NMR Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ ppm, rel. to CH₃NO₂) | Notes |
|---|---|---|
| N-1 (Pyridine) | -60 to -100 | Typical range for sp² nitrogen in a six-membered heterocycle. researchgate.net |
| N (Amine) | -280 to -320 | Typical range for an exocyclic aminopyridine nitrogen. researchgate.net |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. ipb.ptnih.gov
COSY (COrrelation SpectroscopY) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the isopropyl methine (CH) proton and the methyl (CH₃) protons. It would also reveal couplings between adjacent aromatic protons, such as H-5 and H-6, helping to confirm their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). youtube.com It provides definitive assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~1.2-1.4 ppm would show a cross-peak to the carbon signal at ~22-25 ppm, confirming their assignment to the isopropyl methyl groups. sdsu.edu
Table 4: Key Predicted 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Isopropyl CH ↔ Isopropyl CH₃ | Confirms the isopropyl fragment structure. |
| COSY | H-5 ↔ H-6 | Proves adjacency of these aromatic protons. |
| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6 | Assigns specific carbons to their attached protons. |
| HMBC | Isopropyl CH₃ protons ↔ C-2 | Connects the isopropyl group to the pyridine ring at the C-2 position. |
| HMBC | H-6 ↔ C-2, C-4, C-5 | Confirms the arrangement of atoms around the pyridine ring. |
Deuterium labeling is a powerful technique used to trace reaction pathways and elucidate mechanisms. beilstein-journals.org In the synthesis of this compound, or in subsequent reactions involving it, deuterium can be incorporated at specific sites. For instance, if the synthesis involves the reaction of 2,4-dibromopyridine (B189624) with isopropylamine (B41738), using deuterated isopropylamine ( (CD₃)₂CDNH₂ ) would result in a labeled product. Observing the location of the deuterium in the final product via NMR or MS would confirm that the isopropyl group remains intact and serves as the nucleophile. Furthermore, H/D exchange studies, where the compound is treated with a deuterium source like D₂O or DMSO-d₆ under basic conditions, can provide information on the acidity of the various C-H and N-H protons. d-nb.inforsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and can be used to deduce structural features through fragmentation analysis. chemrxiv.org
High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). rsc.orgacs.org This precision allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would confirm the molecular formula C₈H₁₁BrN₂. A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with approximately equal intensity, providing a clear indicator of a monobrominated compound. mdpi.com
Table 5: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrN₂ |
| Calculated Exact Mass [M(⁷⁹Br)+H]⁺ | 215.01820 Da |
| Calculated Exact Mass [M(⁸¹Br)+H]⁺ | 217.01615 Da |
| Expected Isotopic Pattern | Two peaks at m/z ~215 and ~217 with ~1:1 intensity ratio. |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed to provide structural information. nih.govnih.gov The fragmentation pattern is like a fingerprint that helps to confirm the arrangement of atoms. For this compound, predictable fragmentation pathways would include the loss of the isopropyl group, cleavage of the bromine atom, and fragmentation of the pyridine ring itself.
Table 6: Predicted Major Fragments in MS/MS of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Fragment |
|---|---|---|---|
| 215/217 | 200/202 | -CH₃ (15 Da) | Loss of a methyl radical from the isopropyl group. |
| 215/217 | 172/174 | -C₃H₇ (43 Da) | Loss of the isopropyl radical. |
| 215/217 | 136 | -Br (79/81 Da) | Loss of the bromine radical. |
| 172/174 | 93 | -Br (79/81 Da) | Loss of bromine from the N-dealkylated fragment. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Analysis of Torsional Angles and Conformations
In analogous brominated pyridine derivatives, the conformation of the molecule in the crystal lattice is determined by the rotational freedom around single bonds. For this compound, the key torsional angles would be associated with the bond between the pyridine ring and the nitrogen of the amine group, as well as the bond between the nitrogen and the isopropyl group.
Table 1: Predicted Torsional Angles in this compound
| Bond | Predicted Torsional Angle (degrees) | Consequence |
| C(pyridine)-N(amine) | ~0-30 or ~150-180 | Influences planarity and potential for intramolecular hydrogen bonding. |
| N(amine)-C(isopropyl) | Variable | Determines the orientation of the isopropyl group relative to the pyridine ring. |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Hydrogen Bonding and Halogen Bonding Interactions in Crystal Packing
The crystal packing of this compound is expected to be dominated by a combination of hydrogen and halogen bonding.
Hydrogen Bonding: The amine group (-NH) acts as a hydrogen bond donor, while the pyridine nitrogen atom is a potential hydrogen bond acceptor. This can lead to the formation of N-H···N intermolecular hydrogen bonds, a common motif in the crystal structures of aminopyridines. sdu.dk Additionally, the bromine atom can act as a weak hydrogen bond acceptor.
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |
| Hydrogen Bond | N-H (amine) | N (pyridine) | ~2.9 - 3.2 | Primary interaction for chain or dimer formation. |
| Halogen Bond | C-Br | N (pyridine) | ~3.0 - 3.4 | Contributes to the stability of the crystal packing. |
| Halogen Bond | C-Br | Br-C | ~3.5 - 3.8 | Can lead to the formation of halogen-rich regions. sdu.dk |
Note: The predicted distances are based on typical values observed in similar structures.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule, offering a "vibrational fingerprint". While a specific spectrum for this compound is not detailed, the expected characteristic vibrations can be inferred from data on similar compounds like bromoanilines and substituted pyridines. chemicalbook.com
Characteristic Vibrational Modes of the Pyridine Ring and Substituents
The vibrational spectrum of this compound would be characterized by contributions from the pyridine ring, the C-Br bond, the N-isopropyl group, and the amine N-H bond.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes, including:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
Ring stretching (C=C and C=N): These vibrations give rise to a series of bands, often strong in both IR and Raman spectra, in the 1400-1600 cm⁻¹ region.
Ring breathing: A symmetric stretching mode of the entire ring, which is often a strong and sharp band in the Raman spectrum.
In-plane and out-of-plane C-H bending: These occur at lower frequencies, typically below 1300 cm⁻¹.
Substituent Vibrations:
N-H stretching: The N-H stretching vibration of the secondary amine is expected to produce a band in the region of 3300-3500 cm⁻¹. Its position and shape can be indicative of hydrogen bonding.
N-H bending: The N-H bending (scissoring) mode usually appears around 1600 cm⁻¹.
C-Br stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹, and is often more intense in the Raman spectrum.
Isopropyl group vibrations: The isopropyl group will show characteristic C-H stretching vibrations for the CH and CH₃ groups just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations for the methyl groups (symmetric and asymmetric) are expected around 1370-1385 cm⁻¹ (often a doublet) and ~1465 cm⁻¹, respectively.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H (amine) | Stretching | 3300 - 3500 | Medium-Strong | Medium |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak | Medium-Strong |
| C-H (isopropyl) | Stretching | 2850 - 2970 | Strong | Strong |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Strong | Strong |
| N-H (amine) | Bending | ~1600 | Medium | Weak |
| Isopropyl Group | C-H Bending | 1370 - 1470 | Medium | Medium |
| C-N Stretching | Stretching | 1200 - 1350 | Strong | Medium |
| C-Br Stretching | Stretching | 500 - 700 | Weak | Strong |
Note: The predicted frequencies and intensities are based on general spectroscopic data for similar functional groups and molecules.
Advanced Applications in Chemical Research
Role as a Versatile Intermediate in Heterocyclic Synthesis
The presence of a bromine atom at the C-4 position and a nucleophilic amino group at the C-2 position makes 4-Bromo-N-isopropylpyridin-2-amine an ideal building block for constructing a diverse array of heterocyclic compounds. The bromine atom, in particular, acts as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions.
These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. The N-isopropylpyridin-2-amine moiety can influence the reactivity of the molecule and can be a site for further derivatization or can participate in cyclization reactions. The utility of related bromopyridine structures in forming new bonds through well-established methods like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions underscores the potential of this compound. lookchem.com
This compound is an excellent precursor for the synthesis of pyridine-fused ring systems, which are core structures in many pharmaceutically active compounds and functional materials. Through intramolecular cyclization strategies, the substituents can be stitched together to form bicyclic and polycyclic frameworks. For instance, a group introduced at the 4-position via a cross-coupling reaction could contain a functional group that subsequently reacts with the 2-amino group or the pyridine (B92270) nitrogen to close a new ring. This approach provides a modular and flexible route to novel, highly functionalized polycyclic systems. The synthesis of such fused systems is a significant area of research, aimed at developing new therapeutic agents and materials with tailored properties. dur.ac.uk
A hypothetical reaction pathway could involve an initial Suzuki coupling to introduce an ortho-functionalized aryl group, followed by an intramolecular cyclization to forge the fused heterocyclic system.
Table 1: Potential Cross-Coupling Reactions for Derivatization This table illustrates plausible transformations based on established reactivity of bromopyridines.
| Reaction Type | Coupling Partner | Typical Catalyst System | Potential C-4 Substituent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl, Heteroaryl, Alkyl |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand / Base | Amino (NR¹R²) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |
| Negishi | R-ZnX | Pd(OAc)₂ / Ligand | Alkyl, Aryl |
Beyond fused systems, the compound is instrumental in synthesizing complex polyheterocyclic architectures where multiple heterocyclic rings are linked together. The bromine atom allows for the sequential and controlled introduction of other heterocyclic moieties through iterative cross-coupling reactions. beilstein-journals.org For example, coupling the compound with a boronic acid derivative of another heterocycle (e.g., thiophene, pyrazole, or indole) via a Suzuki reaction would yield a biheterocyclic system. mdpi.com The remaining functional groups on both rings, including the N-isopropylamino group, offer further sites for elaboration, enabling the construction of large and structurally diverse molecular libraries for screening in drug discovery and materials science. The steric and electronic properties of the flanking rings in these polyheterocyclic systems can significantly influence their conformation and basicity. researchgate.net
Utilisation in Ligand Development for Catalysis and Coordination Chemistry
The 2-aminopyridine (B139424) scaffold is a classic chelating motif in coordination chemistry. The nitrogen atom of the pyridine ring and the exocyclic amino nitrogen can coordinate to a single metal center to form a stable five-membered ring. This makes this compound a valuable precursor for a wide range of ligands used in catalysis and the formation of novel coordination complexes.
This compound can itself act as a bidentate ligand. Furthermore, it serves as a foundational structure for more elaborate ligand designs. The isopropyl group provides steric bulk near the coordination site, which can influence the geometry and reactivity of the resulting metal complex. The bromine atom at the 4-position offers a convenient site for modification. For example, cross-coupling reactions can be used to attach other donor groups, transforming the initial bidentate ligand into a tridentate or multidentate ligand system. This tunability allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of a metal catalyst. cmu.edu Schiff base condensation of the amino group with an appropriate aldehyde is another route to generate more complex chelating ligands. nih.gov
Ligands derived from or composed of this compound are employed in a variety of metal-catalyzed organic transformations. nih.gov The ligand's role is to stabilize the metal center, modulate its reactivity, and, in asymmetric catalysis, to control the stereochemical outcome of the reaction. Palladium-catalyzed reactions, such as C-N and C-O bond formation, are particularly prominent areas where such ligands are crucial. beilstein-journals.org The development of catalysts for reactions like N-alkylation of amines with alcohols also relies heavily on the design of effective ligand systems around transition metals. sioc-journal.cn The electronic nature of the pyridine ring, influenced by the bromo and amino substituents, can impact the catalytic cycle's efficiency, including key steps like oxidative addition and reductive elimination.
Table 2: Examples of Catalytic Systems Employing Aminopyridine-type Ligands
| Catalytic Reaction | Metal Center | Ligand Type | General Application |
| C-N Cross-Coupling | Palladium (Pd) | Dialkylbiaryl monophosphine | Aryl amination |
| C-H Activation | Rhodium (Rh), Palladium (Pd) | Chiral Phosphine (B1218219), Pyridine-oxazoline | Asymmetric synthesis |
| Atom Transfer Radical Polymerization (ATRP) | Copper (Cu) | Substituted bipyridine, TPMA | Controlled polymerization |
Contribution to Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. The development of effective and selective probes is a critical aspect of chemical biology and drug discovery. This compound possesses key features that make it a valuable building block for creating chemical probes.
The N-isopropylpyridin-2-amine core can serve as a scaffold that can be systematically modified to optimize binding affinity and selectivity for a specific biological target, such as a protein kinase or receptor. The bromine atom provides a versatile chemical handle for "late-stage functionalization." This allows for the attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels after the core structure has been optimized for its biological activity. This modular approach is highly efficient for generating libraries of probes for biological screening. The use of related bromo-heterocycles as intermediates in the synthesis of biologically active compounds, such as kinase inhibitors, highlights this potential application. epo.org
Exploiting the Heavy Atom Effect of Bromine in Structural Studies
The presence of a bromine atom in the this compound molecule offers significant advantages in the field of structural chemistry, primarily through the "heavy atom effect." This effect is particularly valuable in X-ray crystallography for determining the three-dimensional structure of molecules. The large number of electrons in a bromine atom allows it to scatter X-rays more strongly than lighter atoms like hydrogen, carbon, or nitrogen. This strong scattering helps in solving the "phase problem" in crystallography, a critical step in translating diffraction patterns into an electron density map and, ultimately, the molecular structure.
Beyond phasing, the bromine atom plays a crucial role in crystal engineering, which involves the design and synthesis of crystalline solids with desired properties. jst.go.jp The bromine atom's size and high polarizability make it an excellent participant in forming specific and directional intermolecular interactions, particularly halogen bonds. jst.go.jp These interactions, such as C–Br···O and C–Br···π contacts, are fundamental to guiding the self-assembly of molecules into well-ordered crystal lattices. rasayanjournal.co.in The ability to control the spatial arrangement of molecules in a crystal is essential for studying structure-property relationships. jst.go.jp
The electrostatic potential around the bromine atom can feature positive regions, known as σ-holes and π-holes, which can interact favorably with electron-rich atoms (Lewis bases) like oxygen or nitrogen in adjacent molecules. jst.go.jp This directionality is a key factor in organizing crystal growth and stabilizing the resulting structure. jst.go.jprsc.org In some cases, bromine can also be utilized as a transport agent in chemical vapor transport (CVT) techniques to grow large, high-quality single crystals of materials that are otherwise difficult to crystallize. mdpi.com The substitution of bromine for other halogens like iodine can also be used to tune crystal structures and suppress undesirable phase transitions in materials. bohrium.com
| Interaction Type | Description | Significance in Structural Studies |
| Heavy Atom Phasing | Strong scattering of X-rays by the electron-dense bromine atom. | Facilitates solving the phase problem in X-ray crystallography, enabling structure determination. |
| Halogen Bonding (e.g., C-Br···O, C-Br···N) | A highly directional, non-covalent interaction between the electrophilic region of the bromine atom and a nucleophile. rasayanjournal.co.in | Acts as a reliable tool in crystal engineering to control molecular packing and form predictable structural motifs. jst.go.jprasayanjournal.co.in |
| C–Br···π Interactions | An interaction between the bromine atom and the electron cloud of an aromatic ring. jst.go.jprasayanjournal.co.in | Contributes to the stability of the crystal lattice and influences the orientation of molecules. rasayanjournal.co.in |
| Bromine···Bromine Contacts | Interactions between bromine atoms on adjacent molecules, classified as type I or type II depending on geometry. jst.go.jp | Helps to build robust supramolecular assemblies and can be fundamental to the crystal arrangement design. jst.go.jp |
Material Science Applications of Pyridine Derivatives
Pyridine and its functionalized derivatives are fundamental building blocks in material science due to their unique electronic properties, stability, and capacity for coordination and hydrogen bonding. beilstein-journals.orguni-muenster.de The core pyridine ring is found in a vast array of functional materials, from polymers to components in electronic devices. beilstein-journals.orgresearchgate.net The strategic functionalization of the pyridine scaffold, as seen in this compound, allows for the fine-tuning of material properties.
Derivatives of pyridine are extensively used in the development of advanced polymers. Halogenated pyridines, for instance, can be used as monomers to create fluoropolymers with enhanced thermal stability, chemical resistance, and specific hydrophobic properties. mdpi.com The bromine atom in this compound could similarly be exploited to impart specific properties or to serve as a reactive handle for further polymerization or material modification. mdpi.com
In the field of optoelectronics, pyridine-functionalized molecules have been successfully incorporated into devices like perovskite solar cells. acs.org For example, a pyridine-functionalized fullerene derivative has been used as an efficient electron transport layer (ETL), improving power conversion efficiency and stability by facilitating electron extraction and transport. acs.org The nitrogen atom of the pyridine ring can interact with surfaces or other components in the device, influencing the interfacial energy levels and charge dynamics. acs.org
Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions makes its derivatives essential ligands in the synthesis of metal complexes for catalysis and the creation of supramolecular architectures. researchgate.netresearchgate.net The specific substituents on the pyridine ring, such as the bromo and isopropylamino groups in this compound, can modulate the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity or structural features. researchgate.net
| Application Area | Role of Pyridine Derivative | Example Compound Class |
| Polymer Science | Monomer for high-performance polymers, imparting thermal stability and chemical resistance. mdpi.com | Perfluoropyridines |
| Organic Electronics | Electron Transport Layer (ETL) in solar cells, facilitating charge transfer. acs.org | Pyridine-functionalized fullerenes |
| Catalysis | Ligand for transition metal catalysts, tuning reactivity and selectivity. researchgate.netresearchgate.net | Bipyridines, (1H-Pyrazolyl)pyridines |
| Supramolecular Chemistry | Building block for self-assembled architectures through coordination chemistry. researchgate.net | Bipyridine-based compounds |
| Pharmaceuticals & Agrochemicals | Core scaffold that determines the chemical properties and biological activity of a substance. uni-muenster.dechempanda.com | Various functionalized pyridines |
Future Research Directions and Open Challenges
Development of Novel and More Efficient Synthetic Routes
The current synthetic pathways to 4-Bromo-N-isopropylpyridin-2-amine and related compounds often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, or generate significant waste. A primary challenge and a direction for future research is the development of more efficient, economical, and environmentally benign synthetic routes.
Key areas for development include:
C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring represents a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Research into selective C-H amination or bromination on a pyridine core could significantly shorten the synthetic sequence to this compound.
Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can offer improved control over reaction parameters, enhanced safety, and easier scalability. Future work could focus on developing a continuous flow synthesis of this compound, potentially integrating purification steps.
Green Chemistry Principles: The development of synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste is a critical future direction. This includes exploring enzymatic catalysis or reactions in aqueous media to produce this compound.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Activation | Fewer synthetic steps, reduced waste | Development of selective catalysts for C-H functionalization |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor |
| Green Chemistry | Reduced environmental impact, sustainability | Use of biocatalysts, aqueous reaction media, and energy-efficient processes |
Exploration of Undiscovered Chemical Transformations
The reactivity of this compound is largely dictated by the bromine atom and the amine group on the pyridine ring. While it is a known participant in cross-coupling reactions, a vast landscape of its chemical potential remains to be explored.
Future research should aim to:
Investigate Novel Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig couplings, exploring the utility of this compound in other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, could yield novel and valuable compounds.
Functional Group Interconversion: Research into the transformation of the bromo and isopropylamino groups into other functional moieties is a promising area. This could involve, for example, the conversion of the bromine to a cyano, nitro, or other functional group, thereby expanding the synthetic utility of the parent compound.
Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrosynthesis to this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.
| Transformation Type | Potential Outcome | Research Approach |
| Novel Cross-Coupling | Access to a wider range of substituted pyridines | Screening of various catalytic systems for different coupling reactions |
| Functional Group Interconversion | Increased diversity of accessible derivatives | Exploration of reagents and conditions for transforming the bromo and amino groups |
| Photoredox/Electrosynthesis | Discovery of unique reaction pathways | Application of light or electric current to drive chemical transformations |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the research and development process. For this compound, advanced computational modeling presents several opportunities.
Future directions in this area include:
Reaction Mechanism and Selectivity Prediction: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model potential reaction pathways can provide insights into reaction mechanisms and predict regioselectivity and stereoselectivity. This can guide experimental work and reduce the need for extensive empirical screening.
In Silico Screening of Derivatives: Computational tools can be used to design and evaluate a virtual library of derivatives of this compound for desired properties. This can help prioritize synthetic targets with a higher probability of success for specific applications.
Development of Accurate Force Fields: Creating more accurate and specific force fields for molecular mechanics simulations of pyridine-containing compounds will enable more reliable predictions of their conformational behavior and intermolecular interactions.
| Computational Method | Application | Goal |
| Density Functional Theory (DFT) | Reaction mechanism studies | To predict reactivity and selectivity, guiding experimental design |
| Virtual Screening | Design of derivative libraries | To identify promising new molecules for synthesis based on predicted properties |
| Molecular Dynamics (MD) | Simulation of molecular motion | To understand conformational preferences and intermolecular interactions |
Integration with Automated Synthesis and High-Throughput Screening Technologies
The convergence of automation, robotics, and data science is revolutionizing chemical synthesis and discovery. Integrating this compound into these high-throughput workflows is a key challenge and a significant opportunity.
Future research in this domain should focus on:
Developing Automated Synthetic Platforms: Designing and implementing automated systems capable of performing multi-step syntheses using this compound as a starting material. This would allow for the rapid generation of a large number of derivatives for screening.
High-Throughput Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to find the optimal parameters for reactions involving this compound.
Data-Driven Discovery: Combining automated synthesis with high-throughput screening and machine learning algorithms can create a closed-loop system for accelerated discovery. Data from high-throughput experiments can be used to train predictive models that, in turn, suggest the next set of experiments to be performed by the automated platform.
| Technology | Role in Research | Anticipated Outcome |
| Automated Synthesis Platforms | Rapid synthesis of compound libraries | Accelerated discovery of new molecules with desired properties |
| High-Throughput Screening (HTS) | Fast optimization of reaction conditions | More efficient and robust synthetic protocols |
| Machine Learning | Data analysis and predictive modeling | Data-driven hypothesis generation and experimental design |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-N-isopropylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via bromination of N-isopropylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity. Optimization involves adjusting reaction temperature (e.g., 0–25°C), stoichiometry (1.1–1.5 eq. brominating agent), and reaction time (2–24 hours). Monitoring via TLC or HPLC ensures completion. Post-reaction purification via column chromatography or recrystallization improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs like 6-Bromo-N-methylpyridin-2-amine?
- Methodological Answer :
- ¹H NMR : The isopropyl group in this compound shows a doublet (δ 1.2–1.4 ppm, CH₃) and septet (δ 3.8–4.2 ppm, CH). In contrast, N-methyl analogs exhibit a singlet (δ 3.0–3.3 ppm) .
- IR : The NH stretch (3350–3450 cm⁻¹) and C-Br vibration (650–750 cm⁻¹) are key markers.
- MS : Molecular ion peaks at m/z 229 (M⁺) confirm the molecular weight. Fragmentation patterns differ due to substituent stability .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound derivatives?
- Methodological Answer : Slow evaporation of saturated solutions in mixed solvents (e.g., ethanol/water or DCM/hexane) at 4°C promotes crystal growth. For challenging cases, vapor diffusion or cooling crystallization (ΔT = 5°C/hour) is recommended. SHELXL refinement (via SHELX software) resolves thermal motion and disorder issues .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bulky isopropyl group reduces reaction rates in Pd-catalyzed couplings due to steric hindrance at the amine nitrogen. Electronic effects (electron-donating isopropyl) increase electron density on the pyridine ring, altering oxidative addition efficiency. Optimize using Pd(OAc)₂ with SPhos ligand (2.5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–18 hours .
Q. What computational methods (e.g., DFT, molecular docking) predict the regioselectivity of bromination in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for bromination at positions 4 vs. 6. Use Gaussian09 with B3LYP/6-31G(d) basis set. Molecular docking (AutoDock Vina) predicts binding affinities to bromoperoxidases. Validate experimentally via kinetic studies and X-ray crystallography .
Q. How can contradictory results in biological activity assays (e.g., anti-inflammatory vs. cytotoxicity) be resolved for this compound derivatives?
- Methodological Answer : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. Use orthogonal assays (e.g., COX-2 inhibition ELISA and MTT cytotoxicity) to distinguish target-specific effects from off-target toxicity. Structural analogs (e.g., 6-Chloro-N-methylpyridin-2-amine) serve as controls .
Q. What strategies resolve crystallographic data contradictions (e.g., thermal motion vs. disorder) during SHELXL refinement of this compound derivatives?
- Methodological Answer : Use anisotropic displacement parameters (ADPs) for heavy atoms (Br, N). For disorder, apply PART and SUMP instructions in SHELXL. Validate with R₁ (<5%) and GooF (≈1.0). High-resolution data (d ≤ 0.8 Å) improves accuracy .
Comparative Analysis Table
| Compound | Key Structural Features | Reactivity/Biological Impact |
|---|---|---|
| This compound | Isopropyl group at N, Br at C4 | Slower cross-coupling, anti-inflammatory |
| 6-Bromo-N-methylpyridin-2-amine | Methyl group at N, Br at C6 | Faster reactions, enhanced antimicrobial |
| 6-Chloro-N-methylpyridin-2-amine | Chlorine substituent at C6 | Higher electrophilicity, similar bioactivity |
Data synthesized from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
